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Introduction

2-(Phenoxymethyl)morpholine is a heterocyclic compound of significant interest in medicinal

chemistry and drug development due to the prevalence of the morpholine scaffold in a wide

array of biologically active molecules. The morpholine ring system is a key pharmacophore,

and understanding the structural nuances imparted by substituents is critical for the rational

design of novel therapeutic agents. This technical guide provides a comprehensive analysis of

the spectroscopic data for 2-(Phenoxymethyl)morpholine, focusing on Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental data for

this specific molecule is not widely published, this guide will synthesize predicted data based

on the well-established spectroscopic principles of its constituent functional groups, supported

by data from analogous structures. This approach is designed to offer researchers a robust

framework for the identification and characterization of this and related compounds.

The molecular structure of 2-(Phenoxymethyl)morpholine, with a molecular formula of

C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , forms the basis for the interpretation of its

spectral data.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

For 2-(Phenoxymethyl)morpholine, both ¹H and ¹³C NMR provide detailed information about

the molecular framework.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(Phenoxymethyl)morpholine is predicted to exhibit distinct

signals for the protons of the morpholine ring and the phenoxymethyl group. The morpholine

ring typically adopts a chair conformation, which can lead to complex splitting patterns for the

methylene protons.[2]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Causality
Behind the
Assignment

~7.30 t 2H
H-para

(aromatic)

The para-protons

of the benzene

ring are expected

to be triplets due

to coupling with

the two ortho-

protons.

~6.95 d 2H
H-ortho

(aromatic)

The ortho-

protons are

deshielded by

the ether oxygen

and appear as

doublets due to

coupling with the

meta-protons.

~6.90 t 1H
H-meta

(aromatic)

The meta-

protons will

appear as a

triplet due to

coupling with the

ortho- and para-

protons.

~4.10 m 1H H-2 (morpholine)

This proton is

adjacent to the

oxygen atom and

the

phenoxymethyl

substituent,

leading to a

downfield shift.
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~4.00 dd 2H
-OCH₂-

(phenoxymethyl)

These methylene

protons are

adjacent to the

aromatic ring and

the morpholine

ring, resulting in

a downfield shift.

~3.90 m 2H H-6 (morpholine)

These protons

are adjacent to

the morpholine

oxygen and are

expected to be

downfield.

~3.00 m 2H H-3 (morpholine)

Protons adjacent

to the nitrogen

atom are

typically found in

this region.

~2.80 m 2H H-5 (morpholine)

Similar to H-3,

these protons

are adjacent to

the nitrogen.

~2.50 br s 1H N-H

The N-H proton

signal is often

broad and its

chemical shift

can vary with

concentration

and solvent.

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform-d

(CDCl₃) is standard for non-polar to moderately polar organic compounds, as it dissolves the

sample without introducing interfering proton signals. A 400 MHz spectrometer provides

sufficient resolution to distinguish the various proton environments in the molecule.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of 2-
(Phenoxymethyl)morpholine.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment
Causality Behind the
Assignment

~158.5 C-ipso (aromatic)

The aromatic carbon directly

attached to the ether oxygen is

significantly deshielded.

~129.5 C-meta (aromatic)
The meta-carbons of the

benzene ring.

~121.0 C-para (aromatic)
The para-carbon of the

benzene ring.

~114.5 C-ortho (aromatic)

The ortho-carbons are

shielded relative to the

unsubstituted benzene due to

the electron-donating effect of

the ether oxygen.

~75.0 C-2 (morpholine)

This carbon is attached to both

an oxygen and the

phenoxymethyl group, causing

a significant downfield shift.

~70.0 -OCH₂- (phenoxymethyl)
The carbon of the methylene

bridge.

~67.0 C-6 (morpholine)
The other carbon adjacent to

the morpholine oxygen.

~46.0 C-3 (morpholine)

Carbons adjacent to the

nitrogen atom are found in this

region.

~45.5 C-5 (morpholine) Similar to C-3.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-(Phenoxymethyl)morpholine is expected to show characteristic absorption

bands for the N-H, C-H, C-O, and C-N bonds.
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Predicted IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment
Causality Behind
the Assignment

~3300 Medium, Broad N-H stretch

The broadness is

indicative of hydrogen

bonding.

3100-3000 Medium Aromatic C-H stretch

Characteristic of C-H

bonds on a benzene

ring.

2950-2850 Strong Aliphatic C-H stretch

From the methylene

groups of the

morpholine and

phenoxymethyl

moieties.

~1600, ~1500 Strong
C=C aromatic ring

stretch

These two bands are

characteristic of the

benzene ring.

~1240 Strong

Asymmetric C-O-C

stretch (aryl-alkyl

ether)

A strong band in this

region is a hallmark of

aryl ethers like

anisole.[3][4]

~1120 Strong
C-O-C stretch

(aliphatic ether)

Characteristic of the

morpholine ring ether

linkage.

~1100 Medium C-N stretch
From the morpholine

ring.

Causality in Experimental Choices: For acquiring an IR spectrum of a solid sample, the KBr

pellet method is often employed. This involves grinding the sample with potassium bromide and

pressing it into a transparent disk. This method minimizes interference from the sample holder.

For a liquid, a thin film between salt plates is a common technique.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. For 2-(Phenoxymethyl)morpholine,

electron ionization (EI) would likely be used.

Predicted Mass Spectrometry Data (EI)

m/z Proposed Fragment
Causality Behind the
Fragmentation

193 [M]⁺ Molecular ion peak.

100 [M - C₆H₅O]⁺ Loss of the phenoxy radical.

93 [C₆H₅O]⁺ Phenoxy cation.

86 [C₄H₈NO]⁺
Cleavage of the

phenoxymethyl group.

77 [C₆H₅]⁺ Phenyl cation.

Fragmentation Pathway Diagram

[C₁₁H₁₅NO₂]⁺˙
m/z = 193

[C₅H₁₀NO]⁺
m/z = 100- C₆H₅O•

[C₆H₅O]⁺
m/z = 93

- C₅H₁₀N•

[C₄H₈NO]⁺
m/z = 86

- CH₂

[C₆H₅]⁺
m/z = 77

- CO

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 2-(Phenoxymethyl)morpholine.

Experimental Protocols
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-(Phenoxymethyl)morpholine in

~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹H

NMR, a spectral width of -2 to 12 ppm is appropriate. For ¹³C NMR, a spectral width of 0 to

200 ppm is typically used.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction.[2]

IR Spectroscopy (KBr Pellet Method)
Sample Preparation: Grind 1-2 mg of 2-(Phenoxymethyl)morpholine with ~100 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

Pellet Formation: Place the powder in a pellet press and apply pressure to form a

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Ionize the sample using a standard electron impact (EI) source, typically at 70 eV.

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-

of-flight analyzer).

Experimental Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b066196?utm_src=pdf-body
https://pdf.benchchem.com/1218/An_In_depth_Technical_Guide_to_H_and_C_NMR_Spectral_Analysis_of_Morpholine_Derivatives.pdf
https://www.benchchem.com/product/b066196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b066196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Analysis IR Analysis MS Analysis
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(in CDCl₃)
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Sample Preparation
(KBr Pellet)

Data Acquisition
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Caption: General workflow for the spectroscopic analysis of 2-(Phenoxymethyl)morpholine.

Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the key

spectroscopic data for 2-(Phenoxymethyl)morpholine. By leveraging established principles of

NMR, IR, and MS, and drawing comparisons with analogous structures, researchers can gain a

solid understanding of the expected spectral features of this compound. The provided protocols

and interpretations serve as a valuable resource for the synthesis, identification, and

characterization of 2-(Phenoxymethyl)morpholine and its derivatives in a research and drug

development setting. The self-validating nature of these combined spectroscopic techniques

ensures a high degree of confidence in the structural assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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